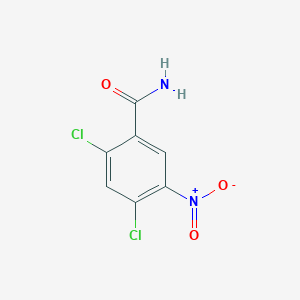

2,4-Dichloro-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-5-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitrobenzamide typically involves the nitration of 2,4-dichlorobenzamide. The process begins with the preparation of 2,4-dichlorobenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products:

Reduction: 2,4-Dichloro-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid and ammonia.

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : 2,4-Dichloro-5-nitrobenzamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and pharmaceuticals.

Biology

- Biological Activity : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes.

- Antimicrobial Properties : Research shows that this compound exhibits significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus by generating reactive nitrogen species that damage microbial DNA and proteins.

Medicine

- Drug Development : Due to its unique chemical structure, this compound is explored for potential use in drug development. Preliminary studies suggest it may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Industry

- Production of Dyes : The compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes.

Comparative Studies

To understand the unique properties of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,6-Dichloro-4-nitrobenzamide | Similar structure with different nitro positioning | Antimicrobial and anticancer properties |

| 3,5-Dichloro-4-nitrobenzamide | Different isomer with distinct chemical properties | Potential anticancer activity |

| This compound | Varying nitro group position | Antiproliferative effects |

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress.

Anticancer Activity

In vitro experiments revealed that this compound could inhibit the proliferation of human breast cancer cell lines (IC50 = 21.8 µM). The compound was shown to induce apoptosis through a mitochondrial pathway involving reactive oxygen species (ROS) generation.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-5-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-5-aminobenzamide: A reduction product of 2,4-Dichloro-5-nitrobenzamide, with similar structural features but different reactivity and applications.

2,4-Dichloro-5-nitrobenzoic acid: A hydrolysis product, used in different chemical contexts.

2,4-Dichlorobenzamide: The parent compound, lacking the nitro group, with distinct chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which confer specific reactivity patterns and potential biological activities. Its combination of functional groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Activité Biologique

2,4-Dichloro-5-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes two chlorine atoms and a nitro group on the benzene ring, contributing to its reactivity and biological activity. The synthesis typically involves nitration and chlorination processes followed by amide formation.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Research has shown that derivatives of this compound have potent activity against HIV-1. For instance, certain derivatives demonstrated EC50 values as low as 0.53 nM, indicating high efficacy in inhibiting viral replication .

- Antiproliferative Effects : Studies indicate that the compound can inhibit the growth of various cancer cell lines. The National Cancer Institute's screening showed significant growth inhibition in leukemia cell lines with an average growth percent (GP) of 63.6% for certain derivatives .

- Antidiabetic Properties : Some studies have reported its potential as an α-glucosidase inhibitor, with IC50 values ranging from 10.75 to 130.90 μM, suggesting its role in managing blood sugar levels .

The mechanisms through which this compound exerts its effects include:

- DNA Interaction : The compound acts as a non-specific DNA alkylator, causing DNA damage which leads to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism (α-glucosidase and α-amylase), which is crucial for its antidiabetic activity .

Case Studies

- HIV-1 Inhibition : A study evaluated various derivatives against wild-type and drug-resistant strains of HIV-1. Compounds exhibited low nanomolar EC50 values, demonstrating their potential as effective antiviral agents .

- Cancer Cell Proliferation : In vitro assays showed that modifications to the compound's structure could significantly enhance its antiproliferative activity against leukemia cells, with some derivatives achieving up to sevenfold increases in potency compared to the parent compound .

- Diabetes Management : A series of synthesized compounds based on this compound were tested for their inhibitory effects on α-glucosidase. The most active compound showed an IC50 value significantly lower than the standard drug acarbose .

Table 1: Antiviral Activity Against HIV-1

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 9c | 0.87 | >27,126 |

| 9e | 0.53 | >27,126 |

| TMC278 | - | - |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Growth Percent (GP) | Compound Tested |

|---|---|---|

| CCRF-CEM | 63.6% | Derivative A |

| K-562 | - | Derivative B |

| RPMI-8226 | - | Derivative C |

Table 3: α-Glucosidase Inhibitory Activity

| Compound | IC50 (μM) |

|---|---|

| Compound 5o | 10.75 ± 0.52 |

| Acarbose | 39.48 ± 0.80 |

Propriétés

IUPAC Name |

2,4-dichloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXYZTZEXYFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.